molecular formula C8H15NO B15300650 2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine

2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine

Cat. No.: B15300650
M. Wt: 141.21 g/mol
InChI Key: YGFWVWMYCIVDMQ-UHFFFAOYSA-N
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Description

2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine is a spirocyclic compound featuring a seven-membered bicyclic framework fused with a five-membered ether ring (2-oxaspiro[3.3]heptane) and an ethylamine side chain. This structure confers unique steric and electronic properties, making it a promising building block in medicinal chemistry. Spirocyclic systems like this are increasingly used as bioisosteres for aromatic rings to improve drug-like properties such as solubility, metabolic stability, and permeability .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(2-oxaspiro[3.3]heptan-6-yl)ethanamine

InChI

InChI=1S/C8H15NO/c9-2-1-7-3-8(4-7)5-10-6-8/h7H,1-6,9H2

InChI Key

YGFWVWMYCIVDMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with an amine group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. The presence of the amine group can facilitate interactions through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

2-Oxaspiro[3.3]heptan-6-amine hydrochloride (C₆H₁₂ClNO): Simpler derivative lacking the ethylamine chain. The primary amine is directly attached to the spiro ring, reducing steric bulk but limiting hydrogen-bonding versatility compared to the ethylamine-substituted target compound .

2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine (C₉H₁₇NO): Larger spiro ring (3.4 octane vs. Similar ethylamine side chain; used in life sciences for its modularity in drug discovery .

6-Methoxyspiro[3.3]heptan-2-amine hydrochloride (C₈H₁₅NO): Methoxy substituent replaces the ethylamine, enhancing electron-donating effects but reducing hydrogen-bond donor capacity. Molecular weight (155.24 g/mol) is lower than the target compound .

3-Ethoxyspiro[3.3]heptan-1-amine (C₉H₁₇NO): Ethoxy group introduces steric hindrance and alters electronic properties. Exists as a diastereomeric mixture, complicating enantioselective synthesis .

2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine (C₁₀H₁₉NO): Expanded spiro ring (3.5 nonane) increases molecular weight (169.26 g/mol) and may improve metabolic stability due to reduced ring strain .

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* Water Solubility*
Target Compound C₈H₁₅NO 141.21 Ethylamine ~1.2 Moderate
2-Oxaspiro[3.3]heptan-6-amine HCl C₆H₁₂ClNO 149.62 Primary amine ~0.8 High
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine C₉H₁₇NO 155.24 Ethylamine ~1.8 Low
6-Methoxyspiro[3.3]heptan-2-amine HCl C₈H₁₅NO 155.21 Methoxy ~1.0 Moderate
3-Ethoxyspiro[3.3]heptan-1-amine C₉H₁₇NO 155.24 Ethoxy ~1.5 Low

*Estimated using computational tools (e.g., ChemAxon).

Stability and Reactivity

  • Ethylamine-substituted derivatives are more prone to oxidation than ether- or methoxy-containing analogs, necessitating stabilization under inert conditions .

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